4-Cyano-3-nitrobenzoic acid

Overview

Description

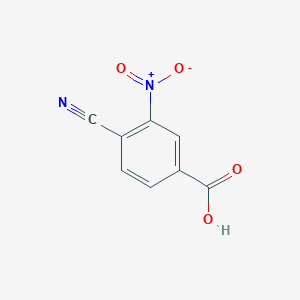

4-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Cyano-3-nitrobenzoic acid is1S/C8H4N2O4/c9-4-6-2-1-5 (8 (11)12)3-7 (6)10 (13)14/h1-3H, (H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

4-Cyano-3-nitrobenzoic acid is a solid at room temperature . It has a boiling point of 438.1°C .Scientific Research Applications

- Its nitro group provides a handle for detection and quantification, making it valuable in mass spectrometry-based proteomics experiments .

- Researchers have synthesized single crystals of 4-CNBA and characterized their optical properties. These crystals exhibit second harmonic generation (SHG) and other NLO effects, making them potential candidates for optical devices .

Proteomics Research

Organic Nonlinear Optical (NLO) Materials

Safety and Hazards

4-Cyano-3-nitrobenzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include avoiding breathing the dust, washing skin thoroughly after handling, and wearing protective equipment .

properties

IUPAC Name |

4-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRJKPSKHSUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623133 | |

| Record name | 4-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-nitrobenzoic acid | |

CAS RN |

153775-42-9 | |

| Record name | 4-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-cyano-3-nitrobenzoic acid in iridium-catalyzed reactions?

A1: 4-Cyano-3-nitrobenzoic acid acts as a ligand precursor in the formation of cyclometalated iridium complexes. These complexes serve as highly effective catalysts for various enantioselective organic transformations. [, , , , , ]

Q2: How does 4-cyano-3-nitrobenzoic acid interact with iridium to form the catalytic complex?

A2: 4-Cyano-3-nitrobenzoic acid undergoes cyclometalation with iridium precursors like [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). This involves the formation of an iridium-carbon bond with the aromatic ring of the benzoic acid derivative and an iridium-oxygen bond with the carboxylate group, creating a stable, chiral environment around the iridium center. [, , , , , ]

Q3: What types of reactions are catalyzed by iridium complexes containing 4-cyano-3-nitrobenzoic acid as a ligand?

A3: These iridium complexes, often used with chiral phosphine ligands like (S)-SEGPHOS or (R)-SEGPHOS, excel in catalyzing enantioselective carbonyl additions. Examples from the provided research include:

- Carbonyl Crotylation: Using α-methyl allyl acetate, these catalysts enable the addition of a crotyl group to aldehydes or alcohols with high anti-diastereoselectivity and enantioselectivity. [, ]

- Carbonyl (Hydroxymethyl)allylation: This reaction allows for the enantioselective addition of a (hydroxymethyl)allyl group to aldehydes or alcohols using allyl carbonates. []

- Carbonyl (Trimethylsilyl)allylation: This reaction employs α-(trimethylsilyl)allyl acetate for the enantioselective addition of a (trimethylsilyl)allyl group to aldehydes or alcohols. []

- Double Diastereo- and Enantioselective Crotylation: This reaction enables the synthesis of complex polypropionate stereopolyads by reacting α-methylallyl acetate with 1,3-diols. []

Q4: What are the advantages of using these iridium catalysts derived from 4-cyano-3-nitrobenzoic acid?

A4: These catalysts offer several advantages:

- High Stereoselectivity: They provide excellent control over enantio- and diastereoselectivity in the formation of complex chiral molecules. [, , , , , ]

- Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, including lower temperatures, which can be beneficial for sensitive substrates. []

- Operational Simplicity: Some catalytic systems are generated in situ, simplifying reaction setups. [] Alternatively, isolable precatalysts offer enhanced performance and broader reaction scope. []

- Atom Economy: These reactions often avoid the use of stoichiometric organometallic reagents, leading to less waste and improved sustainability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)